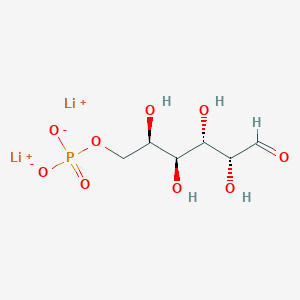
D-Galactose 6-phosphate lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a derivative of D-galactose, a monosaccharide sugar, and is commonly used in biochemical research. This compound is produced by the hydrolysis of lactose-phosphate by phospho-beta-galactosidase and feeds into the tagatose pathway after its isomerization to tagatose-6-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Galactose 6-phosphate lithium salt is synthesized through the hydrolysis of lactose-phosphate by the enzyme phospho-beta-galactosidase. This reaction produces galactose-6-phosphate, which is then converted to its lithium salt form .
Industrial Production Methods: The industrial production of this compound involves the enzymatic hydrolysis of lactose-phosphate followed by purification and crystallization processes to obtain the lithium salt form. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: D-Galactose 6-phosphate lithium salt undergoes various chemical reactions, including:
Isomerization: It is isomerized to tagatose-6-phosphate by the enzyme D-galactose-6-phosphate isomerase.
Hydrolysis: The compound can be hydrolyzed to produce D-galactose and phosphate.
Common Reagents and Conditions:
Isomerization: The isomerization reaction requires the enzyme D-galactose-6-phosphate isomerase and occurs under physiological conditions.
Hydrolysis: Hydrolysis reactions typically involve water and occur under mild acidic or neutral conditions.
Major Products Formed:
Isomerization: The major product formed is tagatose-6-phosphate.
Hydrolysis: The major products formed are D-galactose and phosphate.
Scientific Research Applications
D-Galactose 6-phosphate lithium salt has several scientific research applications, including:
Mechanism of Action
The mechanism of action of D-Galactose 6-phosphate lithium salt involves its role in the tagatose pathway. The compound is produced by the hydrolysis of lactose-phosphate and is subsequently isomerized to tagatose-6-phosphate. Intracellular accumulation of D-Galactose 6-phosphate in bacteria triggers the induction of the lactose operon, resulting in galactose catabolism .
Comparison with Similar Compounds
D-Glucose 6-phosphate sodium salt: Similar in structure but differs in the sugar moiety and the cation.
D-Fructose 6-phosphate disodium salt: Another hexose phosphate with a different sugar moiety.
α-D-Galactose 1-phosphate dipotassium salt pentahydrate: Similar sugar moiety but differs in the position of the phosphate group and the cation.
Uniqueness: D-Galactose 6-phosphate lithium salt is unique due to its specific role in the tagatose pathway and its ability to induce the lactose operon in bacteria, leading to galactose catabolism. This makes it a valuable compound for studying carbohydrate metabolism and enzyme kinetics .
Properties
Molecular Formula |
C6H11Li2O9P |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
dilithium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6-;;/m0../s1 |
InChI Key |
KSBHKOHMSASBHL-SHQHISBTSA-L |
Isomeric SMILES |
[Li+].[Li+].C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















